Cyanine5 phosphoramidite

Multiplex qPCR FRET Multicolor fluorescence detection

Post-synthetic fluorophore conjugation adds steps, reduces yield, and introduces variability. Cyanine5 phosphoramidite (CAS 182873-67-2) enables direct, site-specific 5′-terminal Cy5 incorporation during automated solid-phase oligonucleotide synthesis, eliminating separate labeling workflows. • Ex/Em: 646-651/662-670 nm; compatible with standard qPCR Cy5 filter sets for multiplex assays (FAM/HEX/Cy5 channels) • Secondary-oxygen amidite structure resists Arbuzov rearrangement, sustaining coupling efficiency over multi-day synthesizer runs • ≥98% purity; 3-min coupling with 0.02 M iodine oxidation; UltraMILD deprotection recommended to preserve dye integrity

Molecular Formula C47H67ClN5O3P
Molecular Weight 816.5 g/mol
Cat. No. B15497092
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyanine5 phosphoramidite
Molecular FormulaC47H67ClN5O3P
Molecular Weight816.5 g/mol
Structural Identifiers
SMILESCC(C)N(C(C)C)P(OCCC#N)OC1CCC(CC1)NC(=O)CCCCCN2C3=CC=CC=C3C(C2=CC=CC=CC4=[N+](C5=CC=CC=C5C4(C)C)C)(C)C.[Cl-]
InChIInChI=1S/C47H66N5O3P.ClH/c1-35(2)52(36(3)4)56(54-34-20-32-48)55-38-30-28-37(29-31-38)49-45(53)27-14-11-19-33-51-42-24-18-16-22-40(42)47(7,8)44(51)26-13-10-12-25-43-46(5,6)39-21-15-17-23-41(39)50(43)9;/h10,12-13,15-18,21-26,35-38H,11,14,19-20,27-31,33-34H2,1-9H3;1H
InChIKeyJTFPONRIAYGAKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cy5 Phosphoramidite: Specifications & Procurement


Cyanine5 phosphoramidite (Cy5 phosphoramidite, CAS 182873-67-2) is a red-emitting indodicarbocyanine fluorophore functionalized with a phosphoramidite group for direct 5'-terminal incorporation during automated solid-phase oligonucleotide synthesis [1]. The compound belongs to the cyanine dye family and exhibits an absorption maximum at 646–651 nm and an emission maximum at 662–670 nm, with an extinction coefficient of 250,000 M⁻¹cm⁻¹ [2]. Unlike post-synthetic labeling approaches requiring separate conjugation steps, Cy5 phosphoramidite enables site-specific, covalent fluorophore attachment during standard DNA/RNA synthesis cycles, yielding labeled oligonucleotides suitable for qPCR probes, FRET applications, and microarray hybridization [3].

Why Cy5 Phosphoramidite Substitution Fails


In-class substitution of Cyanine5 phosphoramidite with structurally related cyanine amidites (e.g., Cy3, Cy5.5) or alternative far-red phosphoramidites is not functionally equivalent. Cy5 occupies a specific spectral window (excitation ~650 nm, emission ~670 nm) that differs fundamentally from Cy3 (excitation ~550 nm, emission ~570 nm) and Cy5.5 (excitation ~673 nm, emission ~692 nm), determining compatibility with distinct qPCR detection channels and laser excitation sources [1]. Furthermore, Cy5 exhibits inferior stability under elevated-temperature ammonium hydroxide deprotection compared to Cy3 and Cy3.5, limiting post-synthetic processing options [2]. Sequence-dependent fluorescence quenching behavior also diverges substantially between Cy5 and Cy3 when conjugated to DNA 5-mers, affecting signal reproducibility in microarray and hybridization assays [3].

Differentiation Evidence: Cy5 vs. Alternatives


Spectral Window Between Cy3 and Cy5.5

Cyanine5 phosphoramidite provides a distinct excitation/emission profile that separates it from both shorter-wavelength Cy3 and longer-wavelength Cy5.5 alternatives. Cy5 exhibits excitation maximum at 651 nm and emission at 670 nm, placing its spectral window in the far-red region with a Stokes shift of approximately 19–24 nm [1]. This differs from Cy3 phosphoramidite (Ex ~550 nm, Em ~570 nm) by approximately 100 nm in both excitation and emission, and from Cy5.5 phosphoramidite (Ex 673 nm, Em 692 nm) by approximately 22 nm . The extinction coefficient of Cy5 (250,000 M⁻¹cm⁻¹) equals that of Cy5.5 (198,000 M⁻¹cm⁻¹ reported value, representing a 26% lower brightness potential), while Cy5's quantum yield of 0.27 is comparable to Cy5.5's 0.20 [2]. This spectral positioning makes Cy5 compatible with standard 635–650 nm laser lines and far-red detection channels found on most qPCR instruments, while avoiding spectral overlap with Cy3 in multiplex assays .

Multiplex qPCR FRET Multicolor fluorescence detection

Deprotection Stability

When oligonucleotides containing cyanine dye modifications undergo deprotection, Cyanine5 phosphoramidite exhibits differential stability compared to its shorter-wavelength analog Cy3. At room temperature, deprotection with ammonium hydroxide proceeds without degradation regardless of base protecting groups [1]. However, if elevated-temperature ammonium hydroxide treatment is required, Cy3 and Cy3.5 demonstrate superior stability relative to Cy5 and Cy5.5 . This necessitates workflow modifications when using Cy5: either room-temperature deprotection for 24–36 hours with standard bases, or adoption of UltraMILD monomers with potassium carbonate in methanol for 4 hours at room temperature to avoid elevated-temperature exposure [2]. This stability limitation does not affect all applications equally; for standard room-temperature workflows, Cy5 remains fully functional .

Oligonucleotide deprotection Synthesis workflow Base-labile protection

Solution-Phase Stability

Cyanine5 phosphoramidite incorporates a structural feature that enhances reagent stability in solution during automated oligonucleotide synthesis. The phosphoramidite group is bound to a secondary oxygen atom rather than a primary oxygen, which provides extra stability against the Arbuzov rearrangement—an intramolecular reaction that leads to amidite deterioration and reduced coupling efficiency when reagents remain in solution on the synthesizer for extended periods [1][2]. This molecular design maintains coupling performance over longer storage time in solution compared to phosphoramidites derived from primary alcohols . For laboratories running multi-day synthesis campaigns without daily reagent replacement, this stability advantage translates to more consistent coupling yields and reduced reagent waste [3].

Automated DNA synthesis Amidite stability Long synthesis campaigns

Sequence-Dependent Fluorescence

When conjugated to the 5'-terminus of short DNA sequences, Cyanine5 phosphoramidite-labeled oligonucleotides display substantially different sequence-dependent fluorescence behavior compared to Cy3-labeled counterparts. Across all 1,024 possible DNA 5-mer sequences, the fluorescence intensity of Cy3-labeled oligos drops by approximately 50% from the maximum observed intensity, whereas Cy5-labeled oligos exhibit a broader intensity distribution, dropping by approximately 65–67% from the maximum [1][2]. The shape of the intensity curves suggests that the dynamic range for Cy5 will increase with additional sequence length beyond 5-mers [3]. This differential sequence sensitivity means that Cy5 probe performance is more strongly modulated by the local nucleobase environment, which must be accounted for in probe design and quantitative analysis [4].

Microarray design Hybridization probe optimization Sequence-context effects

qPCR Detection Channel Compatibility

Cyanine5 phosphoramidite is designed for incorporation into qPCR probes at the 5'-terminus and is compatible with the far-red detection channel filter sets present on most commercial qPCR instruments [1]. This contrasts with Cy3 phosphoramidite, which occupies the green-yellow channel (~550–570 nm) and cannot be detected on Cy5-dedicated filter sets, and Cy5.5, which requires near-infrared detection hardware (excitation ~673 nm, emission ~692 nm) that may be absent from standard qPCR platforms . Alternative far-red amidites such as DY647 CEP (Ex 652 nm, Em 673 nm) offer similar spectral positioning but are marketed as replacements for Cy5 with claimed improved stability, though they lack the extensive literature validation and instrument compatibility history of Cy5 .

qPCR instrumentation Real-time PCR Multiplex assay design

Cy5 Phosphoramidite Applications


Multiplex qPCR Probe Synthesis

Cyanine5 phosphoramidite is optimally deployed for synthesizing 5'-labeled qPCR probes where detection in the far-red channel is required. With excitation at 646–651 nm and emission at 662–670 nm, Cy5-labeled probes are compatible with standard filter sets on most commercial qPCR instruments [1]. The approximately 100 nm spectral separation from Cy3 (Ex ~550 nm) enables clean multiplexing with green-yellow channel dyes without bleed-through . Laboratories running multiplex assays with FAM, HEX/JOE, and Cy5 channels can directly incorporate Cy5 phosphoramidite into their probe synthesis workflows without instrument modification. Use of UltraMILD deprotection conditions is recommended to preserve dye integrity [2].

High-Throughput Oligo Synthesis Stability

For facilities conducting multi-day automated oligonucleotide synthesis runs, Cyanine5 phosphoramidite provides enhanced solution-phase stability due to its secondary oxygen-bound amidite structure, which confers resistance to Arbuzov rearrangement-mediated degradation [1]. This molecular design maintains coupling efficiency over extended periods in acetonitrile solution on the synthesizer, reducing the frequency of reagent replacement and ensuring consistent coupling yields across long synthesis campaigns . The recommended coupling time of 3 minutes with 0.02M iodine oxidation enables rapid incorporation during standard synthesis cycles [2]. Laboratories prioritizing workflow efficiency and minimizing reagent waste benefit from this stability profile.

FRET Acceptor Assays

Cyanine5 phosphoramidite-labeled oligonucleotides serve as effective FRET acceptors when paired with shorter-wavelength donor fluorophores such as Cy3, FAM, or HEX. The large spectral separation between Cy3 donor (~570 nm emission) and Cy5 acceptor (~670 nm emission) provides a Förster radius suitable for monitoring molecular interactions and conformational changes [1]. The high extinction coefficient (250,000 M⁻¹cm⁻¹) and quantum yield (0.27) contribute to efficient energy transfer . Recent research has explored Cy5-labeled DNA constructs for exciton delocalization studies in designer DNA dye aggregates, with potential applications in light-harvesting and quantum computing devices [2].

Microarray Probe Synthesis

When synthesizing Cy5 phosphoramidite-labeled oligonucleotides for microarray applications, researchers must account for the compound's stronger sequence-dependent fluorescence variation compared to Cy3. Across DNA 5-mer sequences, Cy5 fluorescence intensity varies by approximately 65–67% from maximum, while Cy3 varies by only ~50% [1]. This differential sensitivity to local nucleobase environment means that probe design strategies developed for Cy3-labeled arrays cannot be directly translated to Cy5 without sequence optimization. The broader intensity range of Cy5 may provide enhanced discrimination in certain assay formats but requires careful probe sequence selection to minimize signal variability .

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